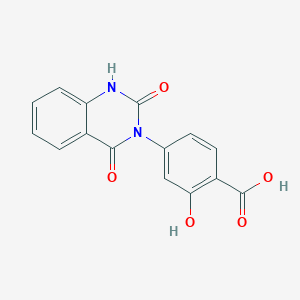![molecular formula C26H25N3O4 B2582756 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide CAS No. 325850-96-2](/img/structure/B2582756.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of epigenetics.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Characterization
Research has demonstrated the compound's role in the synthesis of isoquinolines and naphthalimide derivatives, highlighting its importance in chemical synthesis. For instance, studies have shown its utility in forming nanoaggregates with aggregation-enhanced emission properties, offering insights into its photophysical behaviors and potential applications in materials science (Srivastava et al., 2016). Additionally, its involvement in the synthesis of sterically hindered cyclohexadienes and novel 3-benzyl-4(3H)quinazolinone analogues with antitumor activities has been documented, further underscoring its versatility in chemical research (Komissarov et al., 1991; Al-Suwaidan et al., 2016).
Photophysical Properties and Applications
The compound's ability to form nanoaggregates that exhibit aggregation-enhanced emission suggests its potential in developing new materials with unique optical properties. This could be particularly relevant for applications in optoelectronics and photonics, where materials with specific emission characteristics are sought after (Srivastava et al., 2016).
Antitumor Activity
The research has identified derivatives of this compound that show promise in antitumor activity. This is especially significant in the context of designing new chemotherapeutic agents, where the efficacy and specificity of the compounds are paramount (Al-Suwaidan et al., 2016). The molecular docking studies of these derivatives further provide a basis for understanding their interaction with biological targets, which is crucial for drug design and development.
Mecanismo De Acción
The solubility and crystallinity of these molecules can be increased by grafting triisopropylsilylethynyl groups . This is important for their use in organic electronic devices, as it can enhance their capability for π-stacked arrays . π-stacked arrays refer to the arrangement of molecules in a way that allows for overlapping of π-orbitals, which can facilitate electron transport.
Propiedades
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-morpholin-4-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c30-23(27-19-9-11-20(12-10-19)28-14-16-33-17-15-28)8-3-13-29-25(31)21-6-1-4-18-5-2-7-22(24(18)21)26(29)32/h1-2,4-7,9-12H,3,8,13-17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGOHCPHUWWLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


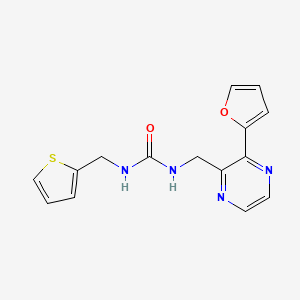
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2582676.png)


![3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2582684.png)
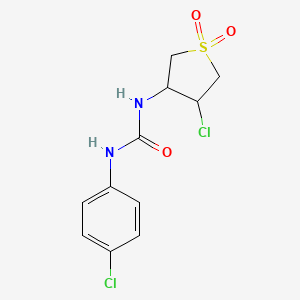
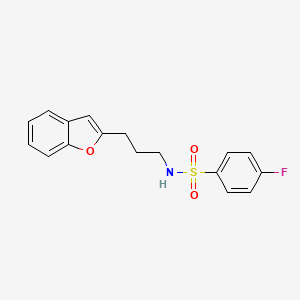
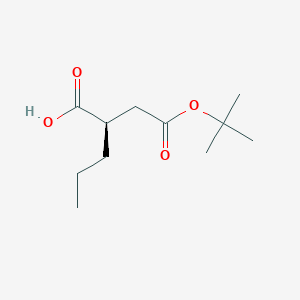
![Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride](/img/structure/B2582689.png)


![2-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2582694.png)
